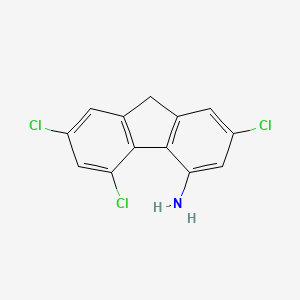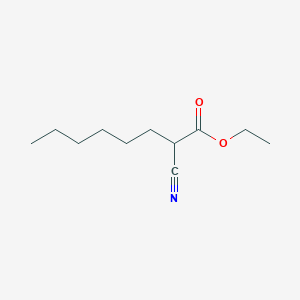![molecular formula C19H34O3Si B11949565 (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one CAS No. 188681-33-6](/img/structure/B11949565.png)
(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a silicon atom bonded to three isopropyl groups and an oxygen atom, which is further connected to a spirocyclic undecene ring system. The presence of the spirocyclic structure and the silicon-based functional group makes this compound of significant interest in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic ring system through a cyclization reaction, followed by the introduction of the silicon-based functional group via a silylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The silicon-based functional group can be substituted with other groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of silyl ether derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in drug development for specific diseases.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one exerts its effects depends on its specific application. In chemical reactions, the silicon-based functional group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-{[Tri(methyl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one: This compound features a similar spirocyclic structure but with methyl groups instead of isopropyl groups attached to the silicon atom.
(3S)-3-{[Tri(ethyl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one: Similar to the target compound but with ethyl groups attached to the silicon atom.
Uniqueness
The uniqueness of (3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one lies in its specific combination of a spirocyclic ring system and a silicon-based functional group with isopropyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
188681-33-6 |
|---|---|
Fórmula molecular |
C19H34O3Si |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
(3S)-3-tri(propan-2-yl)silyloxy-1-oxaspiro[5.5]undec-4-en-11-one |
InChI |
InChI=1S/C19H34O3Si/c1-14(2)23(15(3)4,16(5)6)22-17-10-12-19(21-13-17)11-8-7-9-18(19)20/h10,12,14-17H,7-9,11,13H2,1-6H3/t17-,19?/m0/s1 |
Clave InChI |
OHBYVPFIKAHZHW-KKFHFHRHSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1COC2(CCCCC2=O)C=C1 |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1COC2(CCCCC2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


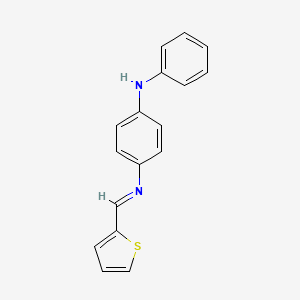
![Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B11949488.png)
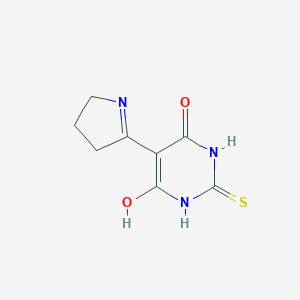
![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)



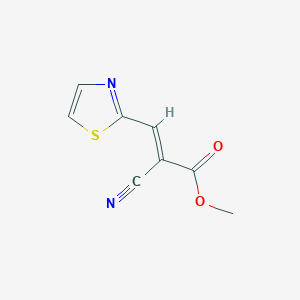
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)

